In-Depth Technical Guide: 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid
In-Depth Technical Guide: 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid
Executive Summary & Molecular Identity
The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial, antiviral, and antineoplastic agents. Specifically, 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS: 587850-80-4) represents a highly sterically hindered derivative. This whitepaper provides a comprehensive analysis of its structural properties, pharmacological relevance, and validated synthetic pathways, designed for researchers and process chemists optimizing quinoline-based libraries.
Quantitative Physicochemical Profile
To facilitate rational drug design and computational modeling, the core physicochemical parameters of the molecule are summarized below [1]:
| Property | Value | Structural Implication |
| Chemical Name | 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | IUPAC nomenclature |
| CAS Registry Number | 587850-80-4 | Unique identifier |
| Molecular Formula | C₁₈H₁₅NO₂ | - |
| Molecular Weight | 277.32 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| Hydrogen Bond Donors | 1 | Carboxylic acid (-OH) |
| Hydrogen Bond Acceptors | 2 | Quinoline nitrogen, Carbonyl oxygen |
| Rotatable Bonds | 2 | C2-Phenyl linkage, C4-Carboxyl linkage |
| Topological Polar Surface Area | 50.2 Ų | Excellent membrane permeability profile |
Structural Biology & Mechanistic Insights
The substitution pattern of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is not arbitrary; it introduces profound stereoelectronic effects that dictate its biological behavior.
The Steric Twist: In unsubstituted 2-phenylquinolines, the molecule tends to adopt a planar conformation to maximize π−π conjugation. However, in this molecule, the ortho-methyl group on the phenyl ring and the hydrogen at the C3 position of the quinoline core create a severe steric clash. To relieve this strain, the 2-methylphenyl ring is forced out of the quinoline plane, adopting a dihedral angle of approximately 60° to 90°.
Pharmacological Causality: Flat, planar quinolines often act as DNA intercalators, leading to broad-spectrum cytotoxicity and mutagenicity. By forcing a non-planar, twisted conformation, this molecule avoids DNA intercalation. Instead, the twisted bi-aryl system perfectly mimics the hydrophobic topologies required to bind specific protein pockets, such as the ubiquinone-binding site of Dihydroorotate Dehydrogenase (DHODH) or specific G-Protein Coupled Receptors (GPCRs). The 8-methyl group further increases lipophilicity and sterically shields the quinoline nitrogen, modulating its pKa and preventing rapid N-glucuronidation during hepatic metabolism.
Synthetic Methodologies & Workflows
The synthesis of this sterically hindered scaffold can be achieved via two primary convergent pathways: the Doebner Multicomponent Reaction and the Pfitzinger Reaction .
Figure 1: Convergent synthetic pathways (Doebner vs. Pfitzinger) yielding the target quinoline core.
Protocol A: The Pfitzinger Reaction
The [4] is the preferred method when absolute regiospecificity is required. It avoids the formation of isomeric mixtures that can sometimes plague multicomponent reactions [5].
Step-by-Step Methodology:
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Ring Opening: Suspend 7-methylisatin (10 mmol) in 25 mL of a 33% aqueous potassium hydroxide (KOH) solution mixed with 10 mL of ethanol.
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Causality: The highly alkaline environment is mandatory to hydrolyze the stable lactam ring of isatin, generating the reactive intermediate, potassium 2-amino-3-methylphenylglyoxylate.
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Condensation: Add 2'-methylacetophenone (11 mmol) to the mixture. Reflux the solution at 85°C for 18-24 hours.
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Causality: The ketone condenses with the free amine to form an imine, which subsequently undergoes intramolecular cyclodehydration driven by the thermodynamic stability of the resulting aromatic quinoline ring.
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Extraction (Self-Validation Checkpoint): Cool the mixture to room temperature and extract twice with diethyl ether (2 x 20 mL). Discard the organic layer.
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Validation: The aqueous layer must be completely clear of oily droplets. Any remaining unreacted ketone will contaminate the final precipitation. If the aqueous layer is cloudy, perform an additional ether wash.
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Precipitation: Submerge the aqueous layer in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5 to 4.0.
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Causality: The product exists as a water-soluble potassium carboxylate. Acidification protonates it, causing the highly lipophilic free acid to precipitate. Critical warning: Do not drop the pH below 2.0, or the quinoline nitrogen will protonate, forming a soluble hydrochloride salt and drastically reducing your yield.
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Isolation: Filter the pale-yellow precipitate, wash with ice-cold distilled water, and recrystallize from an ethanol/water mixture.
Protocol B: The Doebner Multicomponent Reaction
The [2] is a highly atom-economical, one-pot synthesis. Because o-toluidine possesses an electron-donating methyl group, it is highly nucleophilic and perfectly suited for this reaction, avoiding the low yields typically seen with electron-deficient anilines [3].
Figure 2: Stepwise mechanistic cascade of the Doebner multicomponent reaction.
Step-by-Step Methodology:
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Imine Pre-formation: In a 100 mL round-bottom flask, dissolve o-toluidine (10 mmol) and o-tolualdehyde (10 mmol) in 30 mL of absolute ethanol. Stir at room temperature for 45 minutes.
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Self-Validation Checkpoint: The solution will shift to a deep yellow/orange color. A quick IR scan of an aliquot should show the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of an imine C=N stretch (~1640 cm⁻¹). Pre-forming the imine prevents pyruvic acid from reacting directly with the aldehyde.
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Addition: Slowly add pyruvic acid (12 mmol) dropwise over 10 minutes.
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Causality: The addition is exothermic. Slow addition controls the aldol-type attack of the pyruvic acid enol onto the imine carbon.
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Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.
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Causality: The heat drives the intramolecular cyclization. Atmospheric oxygen acts as the default oxidant to convert the intermediate dihydroquinoline into the fully aromatic quinoline core.
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Isolation: Cool the mixture to 4°C overnight. Filter the resulting crystalline solid, wash with cold ethanol, and dry under vacuum.
Analytical Characterization Signatures
To verify the integrity of the synthesized 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, cross-reference your analytical data against these expected profiles:
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¹H NMR (400 MHz, DMSO-d6): Look for the distinct absence of a C3-proton doublet. The C3 proton will appear as a sharp singlet around δ 8.1 ppm, confirming the 2,4-substitution pattern. The two methyl groups will appear as distinct singlets: the quinoline 8-methyl around δ 2.8 ppm and the phenyl 2'-methyl around δ 2.3 ppm.
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Mass Spectrometry (ESI+): The base peak should be [M+H]⁺ at m/z 278.1. A secondary fragment at m/z 234.1[M+H - CO₂]⁺ is highly characteristic of quinoline-4-carboxylic acids undergoing decarboxylation in the mass analyzer.
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IR Spectroscopy: A broad, dominant O-H stretch spanning 3300–2500 cm⁻¹ (typical of hydrogen-bonded carboxylic acid dimers) and a strong C=O stretch at ~1710 cm⁻¹.
References
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Pfitzinger reaction Source: Wikipedia URL:[Link]
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Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review Source: ResearchGate (Mini-Reviews in Organic Chemistry) URL:[Link]
